1,3-Propane sultone

Overview

Description

1,3-Propanesultone is a cyclic sulfonic ester mainly used to introduce a propane sulfonic functionality into the organic structure.

1,3-Propane sultone is a sultone.

This compound is used as a chemical intermediate. No information is available on the acute (short- term), chronic (long-term), reproductive, developmental, and carcinogenic effects of this compound in humans. In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed. Leukemia, and tumors of the ear duct, small intestine, kidneys, lung, mammary gland, uterus, and skin have been reported in rodents exposed via gavage, injection, or dermal contact. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B, possible human carcinogen.

Propane sultone appears as white crystalline solid or a colorless liquid (above 86°F). Releases a foul odor when melting. (NIOSH, 2016)

Mechanism of Action

Target of Action

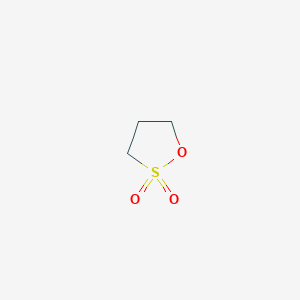

1,3-Propane sultone is a highly reactive chemical compound that belongs to the class of sulfonate esters. It has a cyclic structure with a sulfur atom in the ring . Due to its small size and high reactivity, it can easily penetrate biological membranes and react with various biomolecules such as proteins, DNA, and RNA .

Mode of Action

This compound is an activated ester and is susceptible to nucleophilic attack . This means it can donate an electron pair to form a chemical bond, allowing it to interact with its targets. It hydrolyzes to the 3-hydroxypropylsulfonic acid . This reactivity makes it useful in certain industrial applications, such as in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Pathways

Given its reactivity, it is likely to interact with a variety of biochemical pathways, particularly those involving proteins, dna, and rna .

Pharmacokinetics

Its high reactivity and ability to penetrate biological membranes suggest that it could be rapidly absorbed and distributed within the body .

Result of Action

This compound is an alkylating agent, meaning it can introduce an alkyl group into a compound . This can result in significant molecular and cellular effects, including changes in protein function and DNA structure . It’s important to note that this compound is toxic, carcinogenic, mutagenic, and teratogenic .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other chemicals, temperature, and pH . Furthermore, it may be released to the environment as a result of its manufacture and use as an intermediate in the production of a large number of sulfopropylated products possibly including detergents, wetting agents, surfactants, dyes, soluble starches, cation-exchange resins, and insecticides .

Biochemical Analysis

Biochemical Properties

1,3-Propane sultone is an activated ester and is susceptible to nucleophilic attack . It hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent . One of the remarkable properties of this compound is its ability to function as a proton acceptor, facilitating the catalysis of various compound formations, including alcohols and ethers . It exhibits Lewis acid behavior, enabling the catalysis of additional compound formations .

Cellular Effects

This compound is toxic, carcinogenic, mutagenic, and teratogenic . In rodents exposed to this compound via gavage (experimentally placing the chemical in the stomach) and intravenous injection, tumors of the brain and other central nervous system (CNS) tissues have been observed .

Molecular Mechanism

This compound is an alkylating agent . It is susceptible to nucleophilic attack and hydrolyzes to the 3-hydroxypropylsulfonic acid . It has been used in the synthesis of specialist surfactants, such as CHAPS detergent .

Temporal Effects in Laboratory Settings

This compound is stable under normal handling and storage conditions, but it may react slowly with water to form an acid compound, 3-hydroxy-1-propanesulfonic acid . When heated to decomposition, this compound emits toxic fumes including sulfur oxides and carbon monoxide .

Dosage Effects in Animal Models

In the offspring of pregnant rats given a single intravenous injection of this compound during gestation, malignant neurogenic tumors and tumors of the pancreas and ovary were reported .

Metabolic Pathways

This compound may be prepared by the acid-catalyzed reaction of allyl alcohol and sodium bisulfite . It is an activated ester and is susceptible to nucleophilic attack .

Transport and Distribution

This compound is very soluble in water and readily soluble in ketones, esters, and aromatic hydrocarbons . It is insoluble in aliphatic hydrocarbons .

Biological Activity

1,3-Propane sultone (1,3-PS) is a cyclic sulfonate ester that has garnered significant attention due to its high reactivity and potential carcinogenic effects. This compound is characterized by its ability to interact with biological macromolecules, leading to various toxicological outcomes. This article delves into the biological activity of 1,3-PS, highlighting its mechanisms of action, associated health risks, and findings from relevant studies.

1,3-PS is known for its high reactivity , allowing it to penetrate biological membranes easily. It primarily acts as an alkylating agent , directly modifying DNA and proteins without requiring metabolic activation. This property is crucial as it leads to genotoxicity , which has been demonstrated in various experimental models.

Key Mechanisms:

- DNA Interaction : 1,3-PS reacts with guanosine and DNA at physiological pH (6–7.5), predominantly forming N7-alkylguanosine products . This interaction is responsible for inducing DNA strand breaks and mutations.

- Genotoxic Effects : Studies have shown that 1,3-PS causes chromosomal aberrations and sister chromatid exchanges in mammalian cells . Its mutagenic properties have been observed in bacterial systems as well.

Carcinogenicity Evidence

The International Agency for Research on Cancer (IARC) classifies 1,3-PS as Group 2A , indicating it is probably carcinogenic to humans based on sufficient evidence from animal studies .

Animal Studies:

- In rodent models, 1,3-PS has been shown to induce tumors in multiple organs including the mammary gland, intestine, kidneys, and central nervous system (CNS), particularly gliomas .

- A significant study reported that subcutaneous injections of 1,3-PS resulted in neoplastic lesions in rats within weeks of exposure .

Human Case Studies:

Epidemiological investigations have linked occupational exposure to 1,3-PS with various malignancies:

- Among a cohort of 55 workers exposed to 1,3-PS in a factory setting from the 1950s to the 1960s, several cases of glioblastoma and intestinal malignancies were documented . The types of cancers observed were consistent with those found in animal studies.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity and carcinogenic potential of 1,3-PS:

Scientific Research Applications

Applications in Pharmaceuticals

1,3-Propane sultone serves as an important intermediate in the synthesis of sulfonamides and other pharmaceutical compounds. Its ability to introduce sulfonic acid groups allows for the modification of drug properties, enhancing their efficacy and solubility.

Case Study: Antibacterial Synergist

- Application : When combined with sulfa drugs, this compound enhances antibacterial effects against various pathogens.

- Results : This application has been particularly effective in treating poultry coccidiosis and intestinal bacterial infections .

3.1. Surfactants and Textiles

This compound is utilized in the production of surfactants due to its ability to modify surface properties. It is also employed in textile processing to improve dye uptake and fabric properties.

| Application | Description |

|---|---|

| Surfactants | Used to create amphoteric surfactants that enhance cleaning and wetting. |

| Textile Dyes | Functionalizes dyes to improve hydrophilicity and adhesion to fabrics. |

3.2. Electrochemistry

In the field of battery technology, this compound is used as an additive in lithium-ion batteries to enhance performance and cycle stability.

Case Study: Lithium-Ion Batteries

- Application : Acts as an interface modifier in electrode materials.

- Results : Studies show improved cycling stability and capacity retention in Zn-MnO₂ aqueous batteries when functionalized with this compound .

Environmental Applications

This compound is explored as a potential replacement for harmful solvents due to its lower environmental impact compared to traditional chlorinated solvents.

Case Study: Solvent Substitution

- Application : Used in precision cleaning processes as an environmentally benign alternative.

- Results : Demonstrated effective cleaning performance while reducing ozone-depleting emissions associated with chlorofluorocarbons (CFCs) .

Biochemical Applications

The compound is also significant in biochemistry for modifying proteins and nucleosides to enhance their functional properties.

| Application | Description |

|---|---|

| Protein Modification | Improves hydrophilicity and solubility of proteins for better functionality. |

| Nucleoside Functionalization | Enhances the properties of nucleosides for therapeutic applications. |

Safety Considerations

Despite its versatile applications, it is crucial to handle this compound with care due to its toxicological profile. It has been classified as mutagenic and carcinogenic based on animal studies . Proper safety measures should be implemented during its use in industrial and laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended handling protocols for 1,3-propane sultone in laboratory settings to minimize exposure risks?

this compound is a moisture-sensitive, carcinogenic compound (R45 hazard classification) . Critical protocols include:

- Storage : Inert atmosphere (argon/nitrogen), room temperature, and desiccated conditions to prevent hydrolysis .

- PPE : Gloves (nitrile), lab coat, and eye protection. Use fume hoods for all manipulations .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution, followed by ethanol rinsing .

Q. How can solubility properties of this compound inform experimental design for sulfonation reactions?

The compound is highly soluble in polar solvents (water: 100 mg/mL; methanol, chloroform) but poorly soluble in non-polar media . This enables:

- Reaction Solvent Selection : Use methanol for homogeneous sulfopropylation of nucleophiles (e.g., amines, alcohols).

- Workup Strategies : Extract unreacted sultone with chloroform or dichloromethane .

Q. What analytical techniques are effective for quantifying purity and degradation products of this compound?

- Gas Chromatography (GC) : Purity >99% verification (retention time: ~8–10 min, HP-5 column) .

- HPLC-MS : Detect hydrolysis products (γ-hydroxypropanesulfonate) using C18 columns and negative ion mode .

- FT-IR : Monitor sulfone group stability (S=O stretching at 1160–1300 cm⁻¹) .

Q. What safety measures are essential for disposing of this compound waste?

- Neutralization : Hydrolyze residual sultone in alkaline conditions (pH >10, 24 hrs) to form non-carcinogenic sulfonate derivatives .

- Regulatory Compliance : Follow EPA RCRA guidelines (waste code U193) and DOT Hazard Class 6.1 for transport .

Q. What parameters are critical for synthesizing sulfopropyl-modified compounds using this compound?

- Stoichiometry : 1.2–1.5 molar excess of sultone to ensure complete sulfopropylation .

- Temperature : 40–60°C in methanol or DMF to balance reactivity and side reactions .

- Reaction Time : 12–24 hrs for primary amines; extended times (48 hrs) for sterically hindered substrates .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in toxicity data between in vitro and in vivo models for this compound?

- In Vitro vs. In Vivo Metabolism : In vitro systems lack renal excretion pathways, leading to accumulation of alkylating intermediates. In vivo, rapid hydrolysis to γ-hydroxypropanesulfonate (water-soluble, excreted via kidneys) reduces systemic toxicity .

- Dose-Response Adjustments : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro LC50 values to in vivo NOAELs .

Q. What methodologies quantify alkylating activity of this compound in DNA interaction studies?

- Guanosine Adduct Analysis : Incubate sultone with guanosine (pH 7.4, 37°C), then quantify N7-alkylguanine adducts via LC-MS/MS (LOQ: 0.1 ng/mL) .

- Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to 0.1–10 μM sultone for 24 hrs .

Q. How can computational models predict reactivity of this compound with biological macromolecules?

- Molecular Docking : Simulate sultone binding to nucleophilic residues (e.g., cysteine, lysine) in proteins using AutoDock Vina .

- QSAR Studies : Correlate electrophilicity (calculated via DFT) with mutagenic potency (Ames test data) .

Q. What experimental approaches assess carcinogenic potential in mammalian models?

- Topical Application : Apply 0.5% sultone in acetone to mouse skin (3×/week for 60 weeks); monitor squamous cell carcinoma incidence .

- Genotoxicity Assays : Combine micronucleus tests (bone marrow) with hepatic GST-pi immunohistochemistry to track preneoplastic lesions .

Q. How do researchers mitigate artifacts from this compound’s moisture sensitivity in kinetic studies?

Properties

IUPAC Name |

oxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSPGSAQUIYDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021195 | |

| Record name | 1,3-Propane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propane sultone appears as white crystalline solid or a colorless liquid (above 86 °F). Releases a foul odor when melting. (NIOSH, 2022), White, crystalline solid or a colorless liquid (above 86 degrees F). [Note: Releases a foul odor as it melts.]; [NIOSH], WHITE CRYSTALS OR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., White, crystalline solid or a colorless liquid (above 86 °F). [Note: Releases a foul odor as it melts.] | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °C at 0.039 atm. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NIOSH, 2023), Flash point > 235 °F, >110 °C, >235 °F | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 % (NIOSH, 2023), READILY SOL IN KETONES, ESTERS & AROMATIC HYDROCARBONS, INSOL IN ALIPHATIC HYDROCARBONS, SOL IN WATER (100 G/L), Solubility in water, g/100ml: 10 (moderate), 10% | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.39 (NIOSH, 2023) - Denser than water; will sink, SPECIFIC GRAVITY: 1.393 @ 40 °C/4 °C, Density (at 25 °C): 1.392 g/cm³, 1.39 | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Propane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The reaction of propane sultone with guanosine and DNA at pH 6-7.5 gave an N7-alkylguanosine as the main products (>90%). Similar evidence suggested that 2 of the minor adducts were N1-and 6-alkyl derivatives, accounting for approx 1.6% and 0.5% of the total adduct,/respectively/. N7- and N1-alkylguanine were also detected in the DNA reacted with propane sultone. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ OR WHITE CRYSTALS, White, crystalline solid or a colorless liquid (above 86 degrees F). | |

CAS No. |

1120-71-4 | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane sultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propane sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane sultone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Oxathiolane, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-propanesultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.017 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6NTK7VJX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Oxathiolane 2,2-dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RP52C768.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

86 °F (NIOSH, 2023), 31 °C, 86 °F | |

| Record name | PROPANE SULTONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16123 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PROPANE SULTONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1524 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propane sultone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0525.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.